molecular formula C12H8ClN3O3S2 B3944539 N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B3944539
M. Wt: 341.8 g/mol
InChI Key: YNDKYUMODKMORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a nitrophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of 2-chloro-4-nitroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carbamothioyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiophene-2-carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF)

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 2-amino-4-nitrophenyl derivative

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Thiophene-2-carboxylic acid and corresponding amine

Scientific Research Applications

N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: A related compound with similar functional groups but lacking the thiophene ring.

    Thiophene-2-carboxamide: A simpler analog without the nitrophenyl and carbamothioyl groups.

Uniqueness

N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and thiophene moieties enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S2/c13-8-6-7(16(18)19)3-4-9(8)14-12(20)15-11(17)10-2-1-5-21-10/h1-6H,(H2,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDKYUMODKMORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.